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Compound of Interest

Compound Name: 3-Iodopyridine-4-carbonitrile

Cat. No.: B089190 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the core physicochemical

properties of 3-Iodopyridine-4-carbonitrile (CAS No: 10386-28-4), a key heterocyclic building

block in medicinal chemistry and materials science. This document consolidates available

quantitative data, outlines detailed experimental protocols for property determination, and

presents a logical workflow for its characterization. The information is structured to support

researchers in academic and industrial settings, particularly those involved in drug discovery

and development.

Chemical Identity and Structure
3-Iodopyridine-4-carbonitrile, also known as 3-iodoisonicotinonitrile, is a substituted pyridine

derivative. The presence of an iodine atom and a nitrile group on the pyridine ring makes it a

versatile intermediate for introducing the 4-cyano-3-pyridyl moiety through various cross-

coupling reactions.
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Identifier Value

IUPAC Name 3-iodopyridine-4-carbonitrile

CAS Number 10386-28-4[1][2]

Molecular Formula C₆H₃IN₂[1][2][3]

Molecular Weight 230.01 g/mol [1]

Canonical SMILES C1=CN=CC(=C1C#N)I[3]

InChIKey KMFIQUYSWTUCGD-UHFFFAOYSA-N[3]

Physicochemical Properties
The following tables summarize the key experimental and predicted physicochemical properties

of 3-Iodopyridine-4-carbonitrile. These parameters are critical for predicting its behavior in

biological systems and for designing synthetic and formulation strategies.

Physical and Chemical Properties
Property Value Data Type

Melting Point 119 - 122 °C[2] Experimental

Boiling Point Data not available -

pKa -0.15 ± 0.18 Predicted

logP (XlogP) 1.2[3] Predicted

Stability and Storage
Property Recommendation

Sensitivity Light Sensitive[2]

Storage Conditions
Store sealed in a dry, dark environment at room

temperature.[1]
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This section details generalized, standard laboratory protocols for the experimental

determination of the key physicochemical properties listed above. These methods are broadly

applicable to solid organic compounds like 3-Iodopyridine-4-carbonitrile.

Melting Point Determination (Capillary Method)
The melting point is a fundamental indicator of a compound's purity. A sharp melting range

typically signifies high purity, whereas a broad and depressed range suggests the presence of

impurities.

Apparatus:

Melting point apparatus (e.g., Mel-Temp or similar)

Glass capillary tubes (one end sealed)

Spatula

Mortar and pestle

Procedure:

Sample Preparation: Place a small amount of dry 3-Iodopyridine-4-carbonitrile powder on

a clean, dry surface. Gently crush the solid into a fine powder using a spatula or mortar and

pestle.

Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small

amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder

into the sealed end. A sample height of 1-2 mm is sufficient.[1]

Measurement:

Place the loaded capillary tube into the heating block of the melting point apparatus.

Set an initial rapid heating rate to quickly determine an approximate melting temperature.

Allow the apparatus to cool below this approximate temperature.
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Prepare a new sample and heat at a slower rate (1-2 °C per minute) as the temperature

approaches the expected melting point.

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the

temperature at which the entire sample becomes a clear liquid (T₂). The melting range is

reported as T₁ - T₂.[1]

pKa Determination (Potentiometric Titration)
Potentiometric titration is a high-precision technique used to determine the acid dissociation

constant (pKa) of a substance by monitoring pH changes during titration with an acid or base.

[4]

Apparatus:

Calibrated pH meter and electrode

Automatic titrator or manual burette

Magnetic stirrer and stir bar

Reaction vessel

Standardized 0.1 M HCl and 0.1 M NaOH solutions

Procedure:

Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).[2]

Sample Preparation: Accurately weigh and dissolve a sample of 3-Iodopyridine-4-
carbonitrile in a suitable co-solvent/water mixture to a known concentration (e.g., 1 mM).

The final concentration should be at least 10⁻⁴ M to ensure a detectable change in the

titration curve.[2][4]

Titration:

Place the sample solution in the reaction vessel with a magnetic stir bar and immerse the

pH electrode.
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Purge the solution with nitrogen to remove dissolved CO₂, which can interfere with pH

measurements.[2]

Begin titration by adding small, precise increments of the titrant (acid or base).

Record the pH value after each addition, allowing the reading to stabilize.

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can

be determined from the titration curve, often corresponding to the pH at the half-equivalence

point or by analyzing the inflection point of the curve.[2][5]

Aqueous Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining equilibrium solubility. It involves

saturating a solvent with the solute and then measuring the concentration of the dissolved

compound.

Apparatus:

Vials with screw caps

Orbital shaker or rotator with temperature control

Centrifuge

Analytical balance

HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

Sample Preparation: Add an excess amount of solid 3-Iodopyridine-4-carbonitrile to a vial

containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline,

pH 7.4). The presence of undissolved solid must be visible.[6]

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled

environment (e.g., 25 °C or 37 °C). Shake the mixture for a sufficient period (typically 24-48

hours) to ensure equilibrium is reached.[6]
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Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle.

Centrifuge the samples to pellet any remaining suspended solid.

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a

suitable solvent and analyze the concentration of the dissolved compound using a calibrated

analytical method such as HPLC or UV-Vis spectrophotometry. The resulting concentration is

the equilibrium solubility.

LogP Determination (RP-HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. Reversed-phase

high-performance liquid chromatography (RP-HPLC) provides a rapid and reliable indirect

method for its determination.[7]

Apparatus:

RP-HPLC system with a UV detector (e.g., HDR-DAD)[8]

C18 analytical column

Reference compounds with known LogP values

Mobile phase (e.g., methanol/water or acetonitrile/water)

Procedure:

Calibration:

Prepare solutions of several reference compounds with known LogP values that span the

expected range of the analyte.

Inject each reference compound onto the C18 column and record its retention time (t_R_).

Calculate the retention factor (k') for each standard.

Create a calibration curve by plotting the known LogP values of the standards against their

calculated log k' values.[9]
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Sample Analysis:

Prepare a solution of 3-Iodopyridine-4-carbonitrile in the mobile phase.

Inject the sample onto the same column under identical conditions and determine its

retention time.

Calculate the log k' for 3-Iodopyridine-4-carbonitrile.

LogP Calculation: Using the linear regression equation from the calibration curve, interpolate

the LogP value for 3-Iodopyridine-4-carbonitrile from its measured log k' value.

Characterization Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical

characterization of a chemical intermediate like 3-Iodopyridine-4-carbonitrile.
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Caption: Experimental workflow for physicochemical characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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